2H-Chromene
CAS No.: 254-04-6
Cat. No.: VC1570543
Molecular Formula: C9H8O
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 254-04-6 |
---|---|
Molecular Formula | C9H8O |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 2H-chromene |
Standard InChI | InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 |
Standard InChI Key | KYNSBQPICQTCGU-UHFFFAOYSA-N |
SMILES | C1C=CC2=CC=CC=C2O1 |
Canonical SMILES | C1C=CC2=CC=CC=C2O1 |
Introduction
Chemical Structure and Properties
2H-Chromene, also known as 1,2-Benzopyran or simply benzopyran, is a bicyclic organic compound consisting of a benzene ring fused to a heterocyclic pyran ring. The heterocyclic component contains an oxygen atom with a double bond between positions 3 and 4 of the pyran ring . The numbering system designates the position of the sp³ hybridized carbon, with "2H" indicating that the sp³ carbon is at position 2, adjacent to the oxygen atom.
Physical and Chemical Properties
2H-Chromene exhibits distinctive physical and chemical characteristics that contribute to its utility in various applications. The compound has a molecular weight of 132.16 g/mol and is identified in chemical databases with the PubChem CID 9211 .
Table 1: Physical and Chemical Properties of 2H-Chromene
Property | Value |
---|---|
Molecular Formula | C₉H₈O |
Molecular Weight | 132.16 g/mol |
CAS Registry Number | 254-04-6 |
PubChem CID | 9211 |
IUPAC Name | 2H-chromene |
Common Synonyms | 1,2-Benzopyran, 2H-1-Benzopyran, Benzopyran |
Physical State | Solid at room temperature |
Structural Classification | Organic heterobicyclic compound |
Structural Characteristics
The 2H-chromene structure features a benzene ring fused to a pyran ring containing an oxygen atom. The distinctive feature of 2H-chromene is the position of the sp³ hybridized carbon at position 2, adjacent to the ring oxygen . This positioning differentiates it from its structural isomer, 4H-chromene, where the sp³ carbon is at position 4. Both forms are commonly referred to by the general name "chromene" .
An important structural characteristic of 2H-chromene is its tautomeric relationship with 4H-chromene, allowing for interconversion between these forms under specific conditions . This tautomerism contributes to the versatility of chromene derivatives in biological systems and synthetic applications.
Synthesis Methods
Researchers have developed several synthetic approaches for the preparation of 2H-chromene and its derivatives. These methods provide access to a wide range of structurally diverse compounds with varied biological activities.
Common Synthetic Routes
The synthesis of 2H-chromene derivatives typically involves condensation reactions, cyclization of appropriate precursors, or rearrangement of related compounds. The selection of a particular synthetic approach depends on the desired substitution pattern and functional groups intended for the final product .
Researchers have discovered several efficient routes for synthesizing a variety of 2H-chromene analogs, which has enabled the development of compounds exhibiting specific biological activities through various mechanisms . These synthetic strategies are carefully designed to ensure high yields, stereoselectivity, and functional group compatibility.
Mechanistic Considerations
The reaction mechanisms involved in the synthesis of 2H-chromene derivatives often include nucleophilic addition, electrophilic substitution, or pericyclic processes. Understanding these mechanisms has facilitated the development of more efficient and selective synthetic procedures .
The reaction pathways and mechanistic details for 2H-chromene synthesis have been extensively studied, providing valuable insights for the rational design and optimization of synthetic protocols . This mechanistic understanding has contributed significantly to the expansion of the 2H-chromene chemical space.
Biological Activities
2H-Chromene derivatives exhibit a remarkably diverse range of biological activities, making them attractive candidates for pharmaceutical development. Their biological properties span multiple therapeutic areas and target different biological systems.
Anticancer Activity
Many 2H-chromene derivatives demonstrate significant anticancer properties through various mechanisms of action. These compounds have shown cytotoxic effects against different cancer cell lines and potential for inhibiting tumor growth .
Biological Activity | Mechanisms | Potential Applications |
---|---|---|
Anticancer | Inhibition of carbonic anhydrase IX and XII, cytotoxicity | Treatment of various cancer types |
Antimicrobial | Membrane disruption, enzyme inhibition | Infections resistant to conventional antibiotics |
Anticonvulsant | Modulation of ion channels, neurotransmitter systems | Epilepsy, seizure disorders |
Anticholinesterase | Inhibition of acetylcholinesterase | Alzheimer's disease, cognitive disorders |
Antituberculosis | Multiple mechanisms | Drug-resistant tuberculosis |
Antidiabetic | Glucose metabolism modulation | Type 2 diabetes |
MAO inhibition | Inhibition of monoamine oxidase | Depression, mood disorders |
Structure-Activity Relationships
Understanding the relationship between the structural features of 2H-chromene derivatives and their biological activities is crucial for rational drug design. Extensive research has been conducted to elucidate these structure-activity relationships (SARs).
Key Structural Determinants
The biological activity of 2H-chromene derivatives is significantly influenced by various structural factors, including:
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Substitution pattern around the 2H-chromene scaffold, which can dramatically affect potency and selectivity
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Nature and position of functional groups on both the benzene and pyran rings
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Stereochemistry at chiral centers, when present
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Conformational flexibility and rigidity of the molecule
Direct assessment of activities with the parent 2H-chromene derivative has enabled systematic analysis of structure-activity relationships among various series of compounds . This approach has facilitated the identification of critical structural features required for specific biological activities.
Optimization Strategies
Based on established structure-activity relationships, researchers have developed various optimization strategies to enhance the potency, selectivity, and pharmacokinetic properties of 2H-chromene derivatives . These strategies include:
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Targeted functionalization of specific positions on the 2H-chromene scaffold
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Introduction of bioisosteric replacements for key functional groups
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Rigidification or flexibilization of the molecular structure
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Hybrid molecule approaches, combining 2H-chromene with other bioactive scaffolds
These optimization efforts have led to the development of more potent and selective 2H-chromene derivatives with improved drug-like properties .
Pharmaceutical Applications and Development
The diverse biological activities of 2H-chromene derivatives have stimulated significant interest in their pharmaceutical development. These compounds represent promising candidates for addressing various therapeutic needs.
Drug Development Status
Several 2H-chromene derivatives have progressed through various stages of preclinical and clinical development. These compounds have demonstrated favorable profiles in terms of efficacy, selectivity, and safety .
In particular, 2H-chromene derivatives that selectively inhibit tumor-associated human carbonic anhydrase IX and XII isoforms have shown promise as potential anticancer agents . Their selectivity profile suggests the possibility of developing targeted therapies with reduced side effects compared to less selective compounds.
Formulation and Delivery Considerations
The development of pharmaceutical formulations for 2H-chromene derivatives involves addressing various challenges related to solubility, stability, and bioavailability. Researchers have explored different formulation strategies to optimize the delivery and efficacy of these compounds .
Novel drug delivery systems, including nanoparticle-based approaches, have been investigated to enhance the therapeutic potential of 2H-chromene derivatives and overcome limitations associated with conventional formulations .
Natural Occurrence and Ecological Significance
Although many 2H-chromene derivatives are synthetic, some occur naturally in various plant species and contribute to their biological activities and ecological roles.
Natural Sources
2H-Chromene has been reported in Scutellaria barbata, a plant used in traditional Chinese medicine . This natural occurrence suggests potential contributions to the medicinal properties attributed to this plant.
The presence of 2H-chromene and related compounds in natural sources provides inspiration for the design and development of synthetic analogs with enhanced properties and therapeutic potential .
Ecological Roles
In their natural contexts, 2H-chromene derivatives may serve various ecological functions, including plant defense against herbivores and pathogens, attraction of pollinators, and allelopathic effects. Understanding these ecological roles can provide insights into the biological activities observed in pharmaceutical applications.
Future Research Directions
The promising biological profiles of 2H-chromene derivatives and their potential pharmaceutical applications suggest several directions for future research.
Structural Diversification
Further exploration of the 2H-chromene chemical space through innovative synthetic approaches and combinatorial strategies could yield novel derivatives with enhanced properties and therapeutic potential . This structural diversification would expand the available options for pharmaceutical development.
Mechanism Elucidation
More detailed investigations into the molecular mechanisms underlying the biological activities of 2H-chromene derivatives would facilitate rational design and optimization efforts . Advanced techniques in structural biology, computational modeling, and chemical biology can contribute significantly to this understanding.
Translational Research
Advancing promising 2H-chromene derivatives through preclinical and clinical development stages represents a critical step toward realizing their therapeutic potential . Collaborative efforts between academic researchers and pharmaceutical industry partners could accelerate this translational process.
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